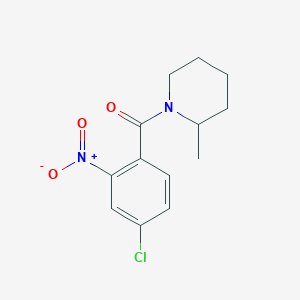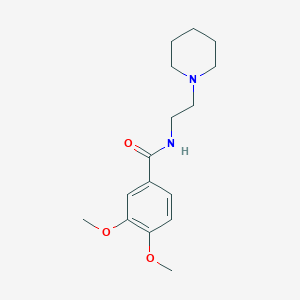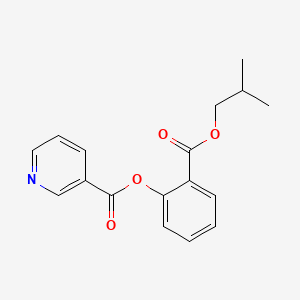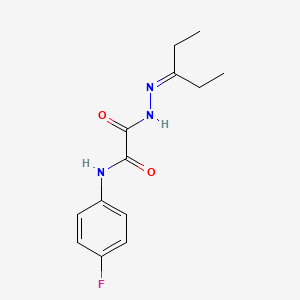![molecular formula C22H25N5OS B4951744 1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B4951744.png)
1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone is a complex organic compound featuring a thiazole ring, a pyridine ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, amines, and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-[4-[3-[[(2-Phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone is unique due to its combination of thiazole, pyridine, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-[4-[3-[[(2-phenyl-1,3-thiazol-5-yl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-17(28)26-10-12-27(13-11-26)21-19(8-5-9-24-21)14-23-15-20-16-25-22(29-20)18-6-3-2-4-7-18/h2-9,16,23H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBWVZSAZZMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(benzyloxy)-3-methoxybenzyl]-2-ethylpiperidine](/img/structure/B4951664.png)

![2-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B4951678.png)
![[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B4951686.png)


![5-(2,3-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4951728.png)
![ethyl 3-(2-methoxy-1-methyl-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4951739.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B4951746.png)
![N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-phenylbutanamide](/img/structure/B4951751.png)
![5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4951756.png)

![tert-butyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4951764.png)
![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4951765.png)
